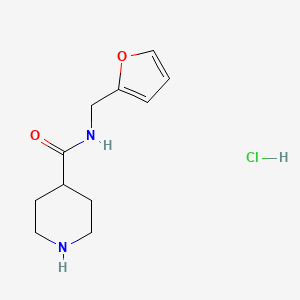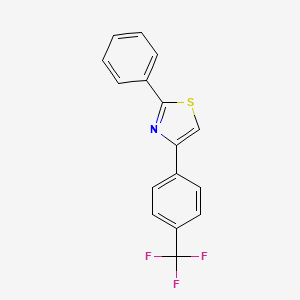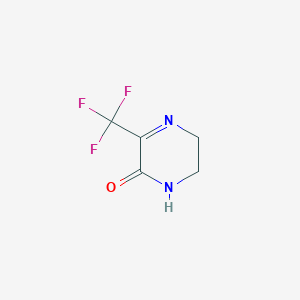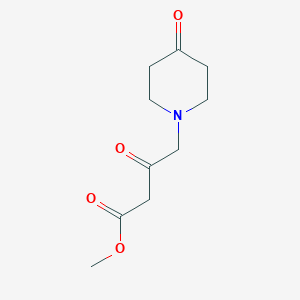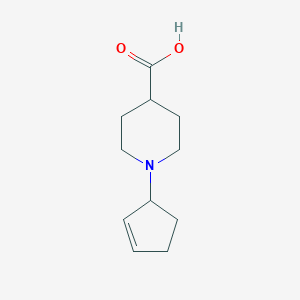
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Overview
Description
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H17NO2 . It is used in various biological activities and has been the subject of numerous scientific studies .
Molecular Structure Analysis
The molecular structure of 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid is defined by its molecular formula, C11H17NO2 . The structure is complex and involves a cyclopentene ring attached to a piperidine ring, which is further attached to a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid are complex and depend on the conditions and reagents used . Unfortunately, specific details about these reactions are not available from the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Efficiency Improvement : A significant advance in the synthesis of cyclopentene derivatives, such as OV329 (a compound related to 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid), was made by reducing the synthesis steps and increasing yield. This compound is investigated for its potential in treating epilepsy and addiction (Moschitto & Silverman, 2018).
Bioisosteric Applications : Research has explored the use of cyclopentene derivatives as bioisosteric replacements in medicinal chemistry. These compounds, including variations of 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid, have potential applications in creating new antitumor and antiviral agents (Lu, Lu, & Honek, 2017).
Applications in Drug Development
Cancer and Viral Infections : Cyclopentene derivatives are studied for their potential in treating cancer and viral infections. Their unique chemical structure makes them suitable candidates for developing new therapeutic agents (Lu, Lu, & Honek, 2017).
Molecular Inhibitors : Certain cyclopentene analogs are being investigated for their ability to act as inhibitors or inactivators of enzymes involved in neurological disorders, demonstrating their potential in the development of new drugs (Choi & Silverman, 2002).
Material Science and Catalysis
Synthesis of Novel Compounds : The cyclopentene structure is integral to the synthesis of novel materials, offering unique properties for material science applications. This includes the creation of complex molecules with potential industrial applications (Paul et al., 2016).
Catalytic Applications : Research into cyclopentene derivatives has shown their effectiveness as catalysts in various chemical reactions, making them valuable in industrial and laboratory settings (Paul et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-cyclopent-2-en-1-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h1,3,9-10H,2,4-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFCUOGGBKAMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



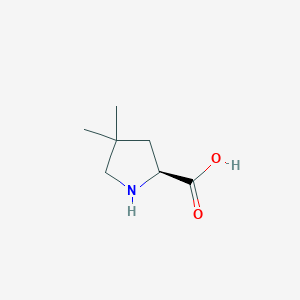
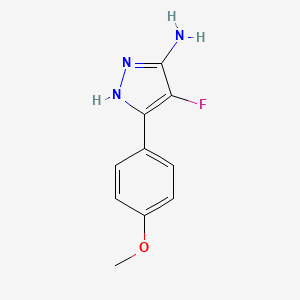

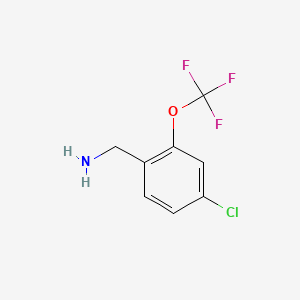
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
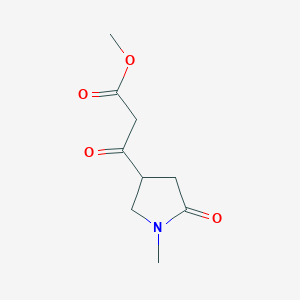
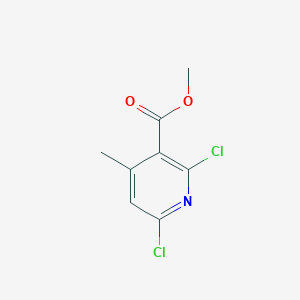
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
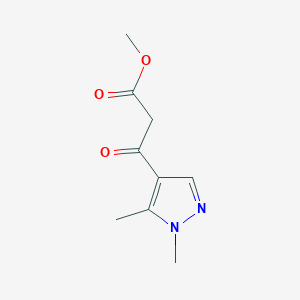
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
